Vatalanib metabolite M26

Description

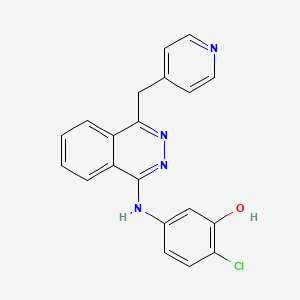

Structure

3D Structure

Properties

CAS No. |

212142-64-8 |

|---|---|

Molecular Formula |

C20H15ClN4O |

Molecular Weight |

362.8 g/mol |

IUPAC Name |

2-chloro-5-[[4-(pyridin-4-ylmethyl)phthalazin-1-yl]amino]phenol |

InChI |

InChI=1S/C20H15ClN4O/c21-17-6-5-14(12-19(17)26)23-20-16-4-2-1-3-15(16)18(24-25-20)11-13-7-9-22-10-8-13/h1-10,12,26H,11H2,(H,23,25) |

InChI Key |

GZYARQDJKWPGMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)Cl)O)CC4=CC=NC=C4 |

Origin of Product |

United States |

Elucidation of Biotransformation Pathways Yielding Vatalanib Metabolite M26

Primary Metabolic Routes of Vatalanib (B1682193): Oxidative Transformations

Vatalanib is cleared from the body principally through extensive oxidative metabolism. researchgate.netnih.govdrugbank.com Phase 1 biotransformation of Vatalanib occurs predominantly through several oxidative pathways. researchgate.netsci-hub.se These include the formation of N-oxides, oxidation of the 4-pyridine-4-yl-methyl group to a secondary alcohol (methyl-carbinol) and its corresponding ketone, and various hydroxylations on the aromatic portions of the molecule. researchgate.netsci-hub.se

Studies in cancer patients have shown that following oral administration, Vatalanib is converted into two major, though pharmacologically inactive, metabolites that contribute significantly to the total systemic exposure. researchgate.netnih.gov These are CGP-84368/ZK-260120, a pyridine (B92270) N-oxide metabolite, and NVP-AAW378/ZK-261557, a secondary alcohol derivative. researchgate.netnih.gov In addition to these major metabolites, other minor pathways include oxidative de-chlorination and conjugation with glutathione. researchgate.net Subsequent Phase 2 reactions involve the conjugation of the oxidized and hydroxylated metabolites with glucuronic acid or sulfuric acid. researchgate.netsci-hub.se

Characterization of the 3'-Hydroxylation Pathway to Vatalanib Metabolite M26 (ZK-260116 / CGP-79469/ZK-260013)

Among the various metabolic pathways, hydroxylation of the aromatic chlorophenylamine ring of Vatalanib leads to the formation of the minor metabolite designated M26. researchgate.netsci-hub.se This specific metabolite has been identified as the 3'-hydroxy derivative of Vatalanib. researchgate.netsci-hub.se

Detailed structural analysis using liquid chromatography-mass spectrometry (LC-MS) has confirmed the chemical structure of M26 (identified as reference compound ZK-260116) as 2-chloro-5-(4-pyridin-4-ylmethyl-phthalazin-1-ylamino)-phenol. researchgate.netsci-hub.se This indicates that a hydroxyl group is introduced onto the 3'-position of the 4-chlorophenyl ring of the parent Vatalanib molecule. While the prompt associates CGP-79469/ZK-260013 with M26, scientific literature identifies CGP-79469/ZK-260013 as a distinct metabolite, M27, which is the 4'-hydroxyphenyl des-chloro metabolite. researchgate.netsci-hub.se

Enzymatic Systems Implicated in M26 Formation: Cytochrome P450 Involvement

The oxidative metabolism of Vatalanib, including the hydroxylation reaction that forms metabolite M26, is mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov In vitro experiments conducted with human liver microsomes and hepatocytes have established that Vatalanib is a substrate for several CYP isoforms. researchgate.netsci-hub.se

The primary enzyme responsible for Vatalanib's metabolism is CYP3A4, which accounts for approximately 95% of its entire cytochrome P450-dependent biotransformation. researchgate.netsci-hub.se To a lesser extent, CYP2D6 and CYP1A2 also contribute to its metabolic clearance. researchgate.netsci-hub.senih.gov Given that hydroxylation is a hallmark reaction of CYP enzymes, it is understood that this enzymatic system is directly responsible for the formation of M26.

Isotopic Labeling Approaches in Metabolite Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs. nih.govwikipedia.org The biotransformation pathways of Vatalanib, including the formation of M26, were investigated in humans using a ¹⁴C-labeled version of the drug. researchgate.netnih.gov

Compound Reference Table

| Designation | Name/Description | Chemical Name |

| Vatalanib | Parent Drug (PTK787/ZK-222584) | N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine |

| M26 | 3'-hydroxy metabolite (ZK-260116) | 2-chloro-5-(4-pyridin-4-ylmethyl-phthalazin-1-ylamino)-phenol |

| M27 | 4'-hydroxyphenyl des-chloro metabolite (CGP-79469/ZK-260013) | 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol |

| CGP-84368/ZK-260120 | Major Metabolite (M17; pyridine N-oxide) | (4-chlorophenyl)-[4-(1-oxy-pyridin-4-yl-methyl)-phthalazin-1-yl]-amine |

| NVP-AAW378/ZK-261557 | Major Metabolite (M14; methyl-carbinol-pyridine-N-oxide) | rac-4-[(4-chloro-phenyl)amino]-alpha-(1-oxido-4-pyridyl)phthalazine-1-methanol |

In Vitro and in Vivo Metabolic Profiling of Vatalanib Metabolite M26

Metabolite Identification in Biological Specimens: Plasma, Urine, and Feces

The identification of Vatalanib (B1682193) and its metabolites in various biological matrices was conducted following the administration of a single oral radiolabeled dose of Vatalanib to cancer patients. researchgate.netdoi.orgnih.gov The analytical approach primarily involved high-performance liquid chromatography (HPLC) coupled with radioactivity detection, and the structural characterization was achieved using liquid chromatography-mass spectrometry (LC-MS). researchgate.netdoi.orgnih.gov

Among the various metabolites identified, Vatalanib metabolite M26, also known by its code ZK-260116, was structurally elucidated. sci-hub.se The chemical name for this metabolite is 2-chloro-5-(4-pyridin-4-ylmethyl-phthalazin-1-yl-amino)-phenol . sci-hub.se This identification was confirmed by comparing its fragment spectra and retention times with that of an authentic reference compound. sci-hub.se

Metabolite M26 was detected in the plasma, urine, and feces of patients treated with Vatalanib, indicating its formation and subsequent systemic distribution and elimination. sci-hub.se The presence of M26 across these different biological samples underscores its role as a circulating and excretory product of Vatalanib metabolism.

Quantitative Assessment of this compound Exposure Relative to Parent Drug

Quantitative analysis of Vatalanib and its metabolites in plasma provides insight into their relative systemic exposure. While several metabolites of Vatalanib were identified, two pharmacologically inactive metabolites, CGP-84368/ZK-260120 and NVP-AAW378/ZK-261557, were found to have systemic exposures comparable to that of the parent drug, Vatalanib, and were the main contributors to the total systemic exposure. researchgate.netnih.gov

In contrast, this compound was found to be a minor metabolite in terms of its systemic exposure. In plasma, M26 was detected at significantly lower levels compared to the parent drug and the two major metabolites mentioned above. sci-hub.se The table below, derived from data obtained from cancer patients, illustrates the relative abundance of Vatalanib and its metabolites.

Table 1: Systemic Exposure of Vatalanib and its Metabolites in Plasma

| Compound | Code Name | Mean AUC₀.₅₋₁₂ h (µmol·h/L) | % of Total ¹⁴C AUC₀.₅₋₁₂ h |

| Vatalanib | PTK787/ZK-222584 | 29.8 ± 16.7 | 10.1 ± 1.9 |

| Metabolite M14 | NVP-AAW378/ZK-261557 | 78.4 ± 40.5 | 26.5 ± 2.9 |

| Metabolite M17 | CGP-84368/ZK-260120 | 58.7 ± 25.8 | 19.9 ± 3.1 |

| Metabolite M26 | ZK-260116 | Trace | Trace |

Data represents mean ± standard deviation from six patients. AUC denotes the area under the concentration-time curve. Source: Adapted from Jost et al., 2006. sci-hub.se

As indicated in the table, the exposure to metabolite M26 in plasma was minimal, being categorized as a trace component.

Excretion Kinetics and Routes of Vatalanib-Derived Metabolites

The excretion of Vatalanib and its metabolites was found to be rapid and occurred primarily through the biliary-fecal route. researchgate.netdoi.orgnih.gov Following a single oral dose of radiolabeled Vatalanib, a high percentage of the administered radioactivity was recovered, with the majority found in the feces. researchgate.netdoi.orgnih.gov

The total recovery of radioactivity within seven days ranged from 67% to 96% of the administered dose. researchgate.netdoi.orgnih.gov Of this, between 42% and 74% was excreted in the feces, while 13% to 29% was excreted in the urine. researchgate.netdoi.orgnih.gov This indicates that renal elimination is a less significant pathway for the clearance of Vatalanib and its metabolites compared to fecal excretion. doi.org

This compound, being one of the identified metabolites, follows these general excretion pathways. It was detected in both urine and feces, signifying its elimination through both renal and biliary-fecal routes. sci-hub.se However, given its status as a minor metabolite, its quantitative contribution to the total excreted amounts in both urine and feces is relatively small compared to the parent drug and the major metabolites.

Table 2: Excretion of Vatalanib and its Metabolites in Urine and Feces (0-48h)

| Compound | Code Name | Mean % of Dose in Urine | Mean % of Dose in Feces |

| Vatalanib | PTK787/ZK-222584 | 0.2 ± 0.1 | 45.8 ± 12.3 |

| Metabolite M14 | NVP-AAW378/ZK-261557 | 1.9 ± 1.1 | 0.9 ± 0.5 |

| Metabolite M17 | CGP-84368/ZK-260120 | 0.4 ± 0.2 | 1.1 ± 0.6 |

| Metabolite M26 | ZK-260116 | 0.1 ± 0.1 | Trace |

Data represents mean ± standard deviation from six patients. Source: Adapted from Jost et al., 2006. sci-hub.se

Advanced Analytical Methodologies for Vatalanib Metabolite M26 Analysis

Chromatographic Separation Techniques: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a fundamental technique for the separation of Vatalanib (B1682193) and its various metabolites from biological matrices. uu.nlnih.gov In the analysis of Vatalanib metabolites, a reversed-phase HPLC approach is utilized to effectively separate compounds based on their polarity. nih.gov

The metabolite patterns in plasma, urine, and feces are determined using a sophisticated HPLC system coupled with radioactivity detection. uu.nlnih.gov Prior to injection into the HPLC system, biological samples undergo a clean-up process to remove interfering substances. For plasma and urine, an on-line clean-up and injection system is employed, while fecal material is extracted with a methanol/water solution. uu.nl

The HPLC instrumentation for the analysis of Vatalanib metabolites, including M26, is detailed in the table below. nih.gov

| Component | Specification |

| HPLC Column | Xterra MS C18, 150 x 3.0 mm, 5-µm particle size |

| Precolumn | Xterra MS C18, 10 x 2.1 mm, 5 µm particle size |

| Pump | P580A HPG high-pressure gradient pump |

| Autosampler | HTS PAL |

| Column Temperature | 40°C |

| UV Detector | Monitored at 254 nm |

| Mobile Phase A | 10 mM aqueous ammonium (B1175870) acetate |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 ml/min |

A gradient elution method, varying the proportions of mobile phase A and B over time, is used to achieve the separation of the various metabolites. nih.gov

Mass Spectrometry-Based Structural Characterization of Vatalanib Metabolite M26 (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for the structural elucidation of drug metabolites. Following separation by HPLC, the individual metabolites are introduced into a mass spectrometer for characterization. uu.nlnih.gov

The structural identity of Vatalanib metabolites, including M26, has been determined using LC-MS and multi-stage mass spectrometry (LC-MSn). nih.gov These analyses are performed using systems equipped with an electrospray interface, operating in both positive and negative ionization modes to capture a comprehensive profile of the metabolites. nih.gov

For metabolite M26, its structure was unequivocally identified as the 3'-hydroxy metabolite of Vatalanib, with the chemical name 2-chloro-5-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol. This identification was confirmed by comparing its chromatographic retention time and mass spectral fragmentation pattern with an authentic reference standard of ZK-260116. nih.gov While the specific mass-to-charge ratios for the parent and fragment ions of M26 are not detailed in the available literature, this comparative analysis provides definitive structural confirmation.

Radiometric Detection and Quantification for Metabolite Tracking

To trace the disposition and metabolic fate of Vatalanib, studies have been conducted using ¹⁴C-radiolabeled Vatalanib. uu.nlnih.gov This allows for the sensitive detection and quantification of the parent drug and all of its metabolites, including M26, in various biological samples. uu.nlnih.gov

The HPLC system is coupled with radioactivity detectors for this purpose. Two primary methods of radiometric detection have been employed:

On-line Detection: The eluent from the HPLC column passes directly through a flow scintillation analyzer. This provides real-time detection of radioactivity as the separated compounds emerge from the column. nih.gov

Off-line Detection: Chromatographic fractions are collected at short intervals into 96-well plates. The radioactivity in each fraction is then measured using a microplate scintillation counter. uu.nlnih.gov This off-line method can enhance sensitivity due to the possibility of longer counting times. nih.gov

The combination of these techniques allows for the creation of a radiochromatogram, which maps the distribution of radioactivity among the parent drug and its metabolites. nih.gov

Method Validation and Analytical Sensitivity for this compound

Method validation is a critical process to ensure that an analytical method is accurate, precise, and reliable for its intended purpose. For the analysis of Vatalanib, a validated HPLC/UV assay was used for the quantification of the parent drug in plasma, with a lower limit of quantification (LLOQ) of 2.5 ng/ml (6.9 nM). nih.govuu.nl

However, the analytical sensitivity for the detection of total Vatalanib-related radioactivity has been established. The limits of quantification (LOQs) for radioactivity in various matrices are presented in the table below. These values indicate the lowest concentration of total drug-related material that can be reliably measured. nih.gov

| Matrix | Counting Time | LOQ (dpm) | Corresponding Concentration (µM) |

| Blood | 10 min | 9 | 1.4 |

| Plasma | 10 min | 9 | 2.7 |

| Urine | 10 min | 19 | 0.9 |

| Feces | 10 min | 17 | 2.0 |

| Late Plasma | 60 min | 5.7 | 0.9 |

| Late Plasma | 240 min | 2.4 | 0.4 |

These LOQs for total radioactivity demonstrate the high sensitivity of the radiometric detection methods used in tracking the metabolites of Vatalanib. nih.gov

Pharmacological and Toxicological Significance of Vatalanib Metabolite M26

Evaluation of Direct Receptor Tyrosine Kinase Inhibitory Activity of Vatalanib (B1682193) Metabolite M26

Vatalanib's therapeutic effect stems from its activity as a multi-targeted tyrosine kinase inhibitor, potently inhibiting all known Vascular Endothelial Growth Factor (VEGF) receptors, as well as the Platelet-Derived Growth Factor (PDGF) receptor and c-Kit. drugbank.comnih.gov Upon administration, vatalanib is cleared mainly through oxidative metabolism, resulting in a complex profile of metabolites. researchgate.netnih.gov

Table 1: Characterized Metabolites of Vatalanib This table lists metabolites identified in metabolism and disposition studies of vatalanib.

| Metabolite ID | Chemical Name / Description | Status |

| Vatalanib | N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | Parent Drug |

| M14 (NVP-AAW378) | rac-4-[(4-chloro-phenyl)amino]-alpha-(1-oxido-4-pyridyl)phthalazine-1-methanol | Major, Inactive |

| M17 (CGP-84368) | (4-chlorophenyl)-[4-(1-oxy-pyridin-4-yl-methyl)-phthalazin-1-yl]-amine | Major, Inactive |

| M26 (ZK-260116) | 2-chloro-5-(4-pyridin-4-ylmethyl-phthalazin-1-ylamino)-phenol | Minor |

| M27 (CGP-79469) | 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol | Minor |

Source: Adapted from Jost et al., 2006. researchgate.netnih.govsci-hub.se

Assessment of Vatalanib Metabolite M26 Contribution to Drug-Drug Interactions

The potential for a drug to cause drug-drug interactions (DDIs) is a critical aspect of its profile and can be mediated by either the parent compound or its metabolites. nih.gov This often involves the inhibition or induction of cytochrome P450 enzymes. The parent drug, vatalanib, has been shown to be a substrate and inhibitor of multiple CYP450 isoforms, indicating a potential for DDIs with co-administered drugs. nih.govnih.gov

Exploration of Unconventional Biological Activities of this compound

A thorough review of the available scientific literature was conducted to identify any reported biological activities of this compound that fall outside of its presumed role in the metabolism of the parent drug. This search did not yield any studies describing unconventional biological activities specifically attributed to this metabolite. The focus of existing research remains on the pharmacological activity of the parent drug, vatalanib, and the disposition of its major metabolites. nih.govsci-hub.se

Comparative Metabolite Studies and Broader Implications

Comparison of Vatalanib (B1682193) Metabolite M26 Profile with Other Vatalanib Metabolites (e.g., NVP-AAW378, CGP-84368)

The metabolism of Vatalanib in cancer patients is extensive, proceeding primarily through oxidative pathways. researchgate.netnih.gov This process generates several metabolites, with two in particular, CGP-84368 and NVP-AAW378 , being the most prominent in terms of systemic exposure. researchgate.netnih.gov These two metabolites are considered pharmacologically inactive. researchgate.netnih.govdoi.org

CGP-84368 (the pyridine-N-oxide metabolite) and NVP-AAW378 (the 4-yl-methyl-carbinol-pyridine-N-oxide metabolite) are the main circulating metabolites, with systemic exposures comparable to that of the parent drug, Vatalanib. researchgate.netdrugbank.com Studies in cancer patients have shown that CGP-84368 accounts for approximately 26% and NVP-AAW378 for about 21% of the total radioactivity in plasma over a 12-hour period. doi.org The primary metabolic routes involve N-oxidation at the pyridine (B92270) nitrogen to form CGP-84368 and/or oxidation at the 4-yl-methyl carbon to form NVP-AAW378. doi.org

In contrast, Vatalanib metabolite M26 is a minor metabolite. It is identified as a 3'-hydroxy metabolite, formed through hydroxylation on the 4-chloro-phenylamine ring of Vatalanib. researchgate.net Its presence in plasma and excreta is significantly lower than that of the major metabolites. While detailed quantitative data on M26's systemic exposure is less prominent in major studies, its structural identification highlights a different metabolic pathway compared to the N-oxidation and methyl-carbon oxidation that form the major metabolites.

The following table provides a comparative overview of these metabolites based on findings from studies in cancer patients. researchgate.netdoi.org

| Feature | This compound | NVP-AAW378 | CGP-84368 |

| Metabolite Code(s) | M26; ZK-260116 | M14; NVP-AAW378; ZK-261557 | M17; CGP-84368; ZK-260120 |

| Chemical Name | 2-chloro-5-((4-(pyridin-4-ylmethyl)phthalazin-1-yl)amino)phenol | rac-4-[(4-chloro-phenyl)amino]-alpha-(1-oxido-4-pyridyl)phthalazine-1-methanol | (4-chlorophenyl)-[4-(1-oxy-pyridin-4-yl-methyl)-phthalazin-1-yl]-amine |

| Metabolic Pathway | Hydroxylation of the chlorophenyl ring | Oxidation of the 4-yl-methyl carbon and N-oxidation of the pyridine ring | N-oxidation of the pyridine ring |

| Relative Plasma Exposure | Minor | Major (approx. 21% of total 14C AUC) | Major (approx. 26% of total 14C AUC) |

| Pharmacological Activity | Not specified, presumed inactive | Inactive | Inactive |

Cross-Species Metabolic Differences in this compound Formation

The use of animal models is fundamental in preclinical drug development to anticipate the metabolic fate of new chemical entities in humans. nih.gov However, significant differences in the expression, composition, and catalytic activities of drug-metabolizing enzymes exist between species, including humans, monkeys, dogs, rats, and mice. nih.gov

For Vatalanib, metabolism is known to be extensive and primarily mediated by the cytochrome P450 (CYP) enzyme CYP3A4. wikipedia.orgnih.gov While detailed public data directly comparing the quantitative formation of this compound across different preclinical species (such as rat, dog, or monkey) versus humans is scarce, general principles of interspecies differences in CYP-mediated metabolism are well-established. nih.gov Species-specific isoforms of CYP3A, as well as CYP1A and CYP2C, can show considerable differences in catalytic activity, meaning that the proportion of metabolites formed, including hydroxylated products like M26, can vary significantly. nih.gov

For instance, studies with other tyrosine kinase inhibitors have shown that metabolic pathways can differ substantially. The TKI lenvatinib (B1674733) produces O-desmethyl and N-oxide metabolites in rats, with CYP3A2 being a primary enzyme, demonstrating a species-specific metabolic profile. srce.hr For any given drug, a metabolite that is minor in humans could be a major metabolite in a preclinical toxicology species, or vice-versa. This highlights the importance of conducting thorough metabolite profiling in all species used for safety testing to ensure that human metabolites have been adequately assessed for potential toxicity. tandfonline.com The lack of specific comparative data for M26 underscores a common challenge in drug development, where information on minor metabolites across species may not be widely published.

General Principles of Metabolite-Mediated Toxicity in Tyrosine Kinase Inhibitor Development

The development of tyrosine kinase inhibitors (TKIs) has been a significant advancement in cancer therapy, but their use can be limited by toxicities, including liver injury. nih.govnih.gov A key initiating event in the toxicity of many drugs, including some TKIs, is their metabolic activation into chemically reactive products. nih.govnih.gov

Metabolic Activation by CYP Enzymes : TKIs are often metabolized by cytochrome P450 enzymes. nih.gov This biotransformation is intended to detoxify and facilitate excretion, but it can sometimes lead to the formation of reactive metabolites. nih.gov These metabolites are typically electrophilic molecules that can covalently bind to cellular macromolecules like proteins, leading to cellular stress and damage. nih.gov

Mechanisms of Cellular Injury : The formation of reactive metabolites can trigger several downstream toxic events. nih.gov

Hepatotoxicity : Liver injury is a significant concern for about 40% of FDA-approved TKIs. researchgate.net The conversion of TKIs by enzymes like CYP3A4 into reactive species is a leading hypothesis for the underlying cause of this hepatotoxicity. researchgate.net

Mitochondrial Toxicity : Some TKIs, such as sorafenib (B1663141) and regorafenib, have been shown to be potent mitochondrial toxicants at clinically relevant concentrations, leading to the depletion of cellular ATP. nih.gov

Other Toxicities : Beyond the liver, metabolite-mediated toxicity can manifest as cardiotoxicity, skin toxicity, and immune injury. nih.gov

Role of Specific Metabolites : Identifying which metabolites are responsible for toxicity is a critical step in drug development. nih.gov Metabolites such as N-oxides or those formed through pathways leading to intermediates like quinone-imines can be particularly reactive. nih.gov Understanding the balance between detoxification pathways and bioactivation pathways is essential for predicting and mitigating the toxic potential of a new TKI. nih.gov

Emerging Research Paradigms and Future Perspectives for Vatalanib Metabolite M26

Systems Biology Approaches to Vatalanib (B1682193) Metabolite M26 Biotransformation

Systems biology offers a holistic approach to understanding complex biological processes by integrating diverse datasets. nih.govnih.gov In the context of drug metabolism, it moves beyond studying single enzymes to modeling the entire network of reactions that influence a xenobiotic's fate. nih.gove-enm.org For Vatalanib metabolite M26, a systems biology approach could illuminate the intricate network governing its formation and subsequent physiological impact.

The biotransformation of Vatalanib is known to be complex, involving enzymes such as CYP3A4, CYP2D6, and CYP1A2. sci-hub.se A systems biology model would integrate 'omics' data—genomics (to identify genetic variants in metabolizing enzymes), proteomics (to quantify enzyme expression levels), and metabolomics (to measure levels of Vatalanib, M26, and other related metabolites)—to build a comprehensive, quantitative map of the metabolic pathways. nih.govnih.gov This integrated model could predict how factors like genetic polymorphisms or co-administered drugs might shift metabolic pathways, potentially increasing or decreasing the formation of M26. By applying the Remote Sensing and Signaling Theory (RSST), researchers could investigate how drug metabolizing enzymes and transporters work in a coordinated network, potentially revealing unforeseen roles for metabolites like M26 in cell-to-cell or organ-to-organ communication. nih.gov Such an approach would provide a dynamic and comprehensive understanding of M26's biotransformation, moving far beyond a simple linear pathway.

High-Throughput Screening for Novel Interactions of this compound

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands of compounds for biological activity. nih.govannualreviews.org While typically used to identify lead compounds, HTS methodologies can be adapted to explore the unknown biological interactions of drug metabolites. For a metabolite like M26, whose pharmacological profile is not established, HTS offers a powerful tool for uncovering novel interactions with biological targets.

Several HTS platforms are applicable for this purpose:

Fluorescence-Based Assays: These assays are rapid and cost-effective, making them suitable for screening M26 against a wide array of enzymes or receptors. mdpi.com For instance, M26 could be screened for inhibitory effects on a panel of protein kinases to determine if it retains any activity similar to its parent compound, Vatalanib.

Luminescence-Based Assays: Known for their high sensitivity, these assays could be used to screen for effects on cytochrome P450 (CYP) enzymes. mdpi.com This would reveal if M26 inhibits or induces key drug-metabolizing enzymes, flagging potential for metabolite-drug interactions.

Mass Spectrometry (MS)-Based Assays: LC-MS/MS offers high accuracy and the ability to simultaneously screen for interactions with multiple targets (the "cocktail" method). mdpi.com This would be a highly efficient way to test M26 against a panel of CYPs or other enzyme classes to build a profile of its potential off-target effects.

By leveraging these HTS approaches, researchers can move from the current state of limited knowledge to a broad understanding of M26's potential to interact with various components of the biological system. nih.govresearchgate.net

Computational Modeling and Prediction of this compound Bioactivity

Computational, or in silico, modeling has become an indispensable tool in toxicology and pharmacology, allowing for the prediction of a compound's metabolic fate and biological activity before extensive lab work is undertaken. researchgate.netresearchgate.netfrontiersin.org These methods are particularly valuable for assessing metabolites like M26, for which experimental data is scarce.

Two primary computational strategies could be employed:

Ligand-Based Methods: These models use the known activities of structurally similar molecules to predict the activity of a new compound. frontiersin.org By comparing the structure of M26 to databases of compounds with known toxicological or pharmacological profiles, it may be possible to generate initial hypotheses about its potential effects.

Structure-Based Methods: If the three-dimensional structures of potential protein targets are known, molecular docking simulations can predict the binding affinity and orientation of M26 within the protein's active site. frontiersin.org This could be used to explore whether M26 is likely to bind to Vatalanib's primary targets (e.g., VEGFRs) or other off-target proteins.

Furthermore, specialized software can predict the products of biotransformation. bohrium.comacs.org A "metabolic forest" approach could computationally generate all likely subsequent metabolites of M26, providing a more complete picture of its metabolic pathway and flagging any downstream metabolites that might be reactive or toxic. bohrium.com These predictive models can help prioritize future experimental studies and focus resources on the most plausible biological interactions. researchgate.netresearchgate.net

Development of Targeted Assays for Specific Biological Effects of this compound

To definitively determine the physiological relevance of this compound, it is essential to develop targeted assays capable of both accurately quantifying its concentration in biological samples and measuring its specific effects. frontiersin.orgrsc.org While broad screening can suggest potential interactions, targeted assays are required for validation and mechanistic understanding.

The development process would involve several key steps:

Chemical Synthesis: The first step is the chemical synthesis of a pure M26 reference standard. bohrium.com This is critical for the accurate development and validation of any quantitative assay.

Assay Development and Validation: A highly sensitive and specific analytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be developed to measure M26 levels in plasma, urine, or tissue samples. rsc.org This allows for precise pharmacokinetic profiling of the metabolite.

Functional Assays: Based on hypotheses generated from HTS and computational modeling, specific in vitro functional assays would be designed. frontiersin.org For example, if modeling suggests M26 might inhibit a specific kinase, an enzymatic assay would be performed to determine the inhibitory concentration (IC50). If M26 is predicted to be a substrate for a particular transporter, cell-based transport assays could confirm this interaction.

These targeted assays provide the rigorous, quantitative data needed to confirm or refute computationally-generated hypotheses and to build a clear picture of the specific biological roles, if any, played by this compound. nih.gov

Interactive Data Table: Potential Research Applications for this compound

| Research Paradigm | Methodology | Potential Application for M26 | Objective |

| Systems Biology | Multi-omics Integration (Genomics, Proteomics, Metabolomics) | Model the metabolic network surrounding Vatalanib and its metabolites. | Predict flux towards M26 formation under various conditions and identify its role in the metabolic network. |

| High-Throughput Screening | Fluorescence/Luminescence/MS-Based Assays | Screen M26 against panels of kinases, CYPs, and other enzymes. | Discover novel biological targets or off-target interactions of the metabolite. |

| Computational Modeling | Molecular Docking & Predictive ADMET Software | Predict binding affinity of M26 to VEGFRs and other proteins; predict its metabolic fate and toxicity profile. | Generate hypotheses on M26 bioactivity and prioritize experimental validation. |

| Targeted Assays | LC-MS/MS Quantification & In Vitro Functional Assays | Develop a specific assay to measure M26 in plasma; test its effect on specific, computationally-predicted targets. | Validate and quantify the precise pharmacokinetic profile and biological effects of M26. |

Q & A

Basic Research Questions

Q. How is Vatalanib metabolite M26 identified and validated in biological samples?

- Methodological Answer : Metabolite identification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution accurate mass (HRAM) detection. Reference standards or spectral libraries (e.g., METLIN, mzCloud) are used to match retention times, fragmentation patterns, and molecular masses. For novel metabolites like M26, isotopic labeling or synthetic standards may be required for validation. Ensure instrument calibration and replicate analyses to reduce variability .

- Best Practices : Use standardized protocols for sample preparation (e.g., quenching metabolic activity immediately post-collection) and include both biological and technical replicates to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.